3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-Benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a phenylethyl group attached to the imidazo[1,2-g]purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine derivatives with benzyl and phenylethyl substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents with specific biological activities.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of 3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-(2-phenylethyl)amino-3,7-dihydro-1H-purine-2,6-dione
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Comparison: Compared to similar compounds, 3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-benzyl-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-14-27-20-21(25-23(27)29(16)17(2)19-12-8-5-9-13-19)26(3)24(31)28(22(20)30)15-18-10-6-4-7-11-18/h4-14,17H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQFKVZLPMPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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